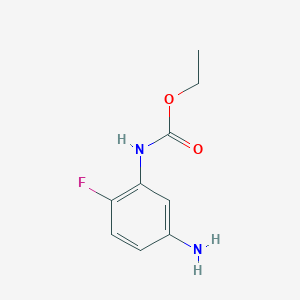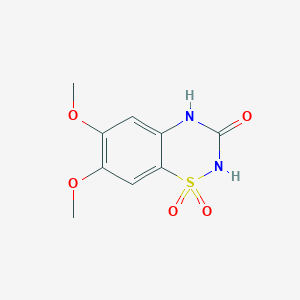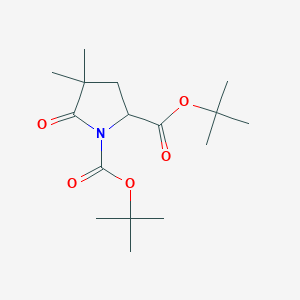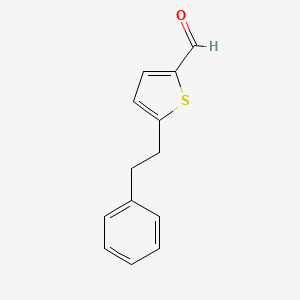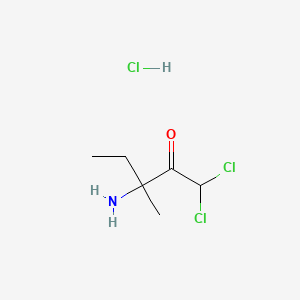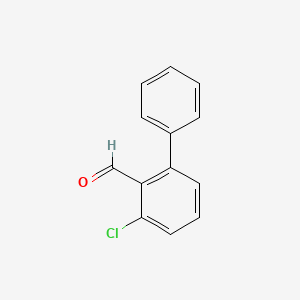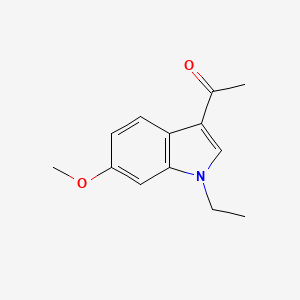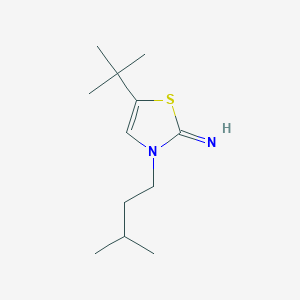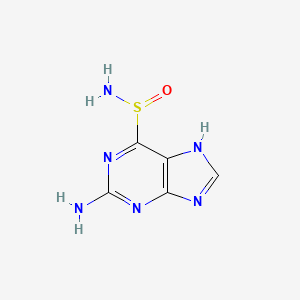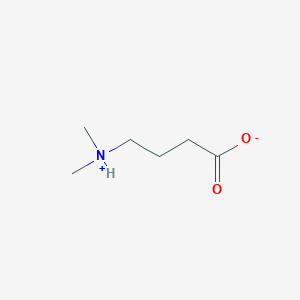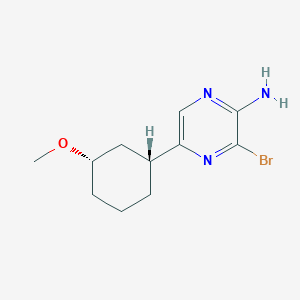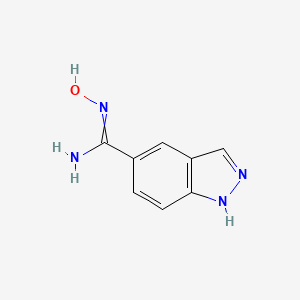
N'-hydroxy-1H-indazole-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-hydroxy-1H-indazole-5-carboximidamide is a compound of significant interest in medicinal chemistry. It is known for its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the immune response and is often overexpressed in various cancer cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as those using copper or silver, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production methods for N'-hydroxy-1H-indazole-5-carboximidamide are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity while minimizing byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
N'-hydroxy-1H-indazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole core.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) and catalysts like copper acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.
Wissenschaftliche Forschungsanwendungen
N'-hydroxy-1H-indazole-5-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological targets, particularly enzymes like IDO1.
Medicine: Its potential as an IDO1 inhibitor makes it a candidate for cancer immunotherapy.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N'-hydroxy-1H-indazole-5-carboximidamide involves its inhibition of the IDO1 enzyme. IDO1 catalyzes the oxidation of tryptophan to N-formylkynurenine, which is then converted to various biologically active metabolites . By inhibiting IDO1, this compound can reduce tryptophan depletion and kynurenine production, thereby modulating the immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other IDO1 inhibitors such as epacadostat (INCB24360) and various hydroxyindazole derivatives .
Uniqueness
N'-hydroxy-1H-indazole-5-carboximidamide is unique due to its specific structure, which allows it to bind to the IDO1 enzyme with high affinity. This binding mode is similar to that of epacadostat but offers distinct advantages in terms of potency and selectivity .
Eigenschaften
Molekularformel |
C8H8N4O |
|---|---|
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
N'-hydroxy-1H-indazole-5-carboximidamide |
InChI |
InChI=1S/C8H8N4O/c9-8(12-13)5-1-2-7-6(3-5)4-10-11-7/h1-4,13H,(H2,9,12)(H,10,11) |
InChI-Schlüssel |
GMRJDEPRPOJLOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=NO)N)C=NN2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

